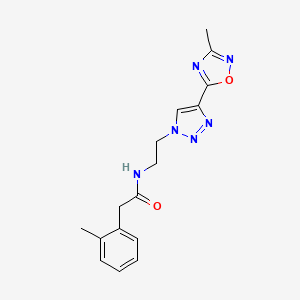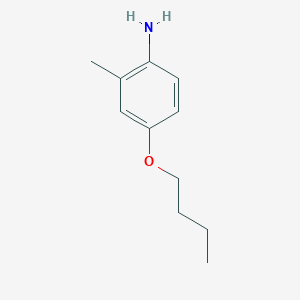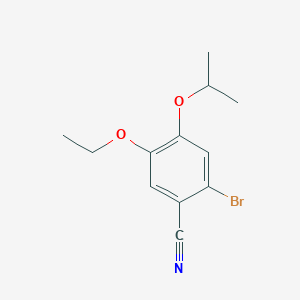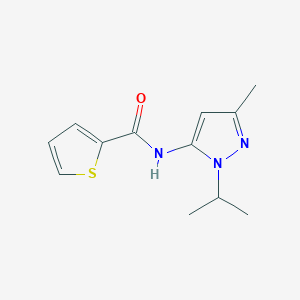![molecular formula C15H11N7O2S4 B2448617 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351589-16-6](/img/structure/B2448617.png)
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains several functional groups, including a carboxamide, a benzo[d]thiazole, and two 1,3,4-thiadiazol rings. One of the thiadiazol rings is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. These rings include a benzo[d]thiazole and two 1,3,4-thiadiazol rings. One of the thiadiazol rings is substituted with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available from the current search results .Scientific Research Applications
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including the compound , have been found to be potent antimicrobial agents . They have been tested against various microbes such as E. coli, B. mycoides, and C. albicans, and some of these compounds have shown significant antimicrobial activity .
Antibacterial Activity
In addition to their antimicrobial properties, these compounds have also been studied for their antibacterial activity. They have been screened against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium . They were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
DNA Binding
The interaction of these 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods . This could potentially have implications in the field of genetics and molecular biology.
Anticancer Agents
1,3,4-Thiadiazole moiety has various biological activities including anticancer . This suggests that the compound could potentially be used in cancer treatment.
Antidiabetic Agents
The 1,3,4-thiadiazole moiety is also known for its antidiabetic properties . This indicates that the compound could be used in the treatment of diabetes.
Antihypertensive Agents
The 1,3,4-thiadiazole moiety is known for its antihypertensive properties . This suggests that the compound could be used in the treatment of high blood pressure.
Anti-inflammatory Agents
The 1,3,4-thiadiazole moiety is known for its anti-inflammatory properties . This indicates that the compound could be used in the treatment of inflammation.
Antiviral Agents
The 1,3,4-thiadiazole moiety is known for its antiviral properties . This suggests that the compound could potentially be used in the treatment of viral infections.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-thiadiazole, have been reported to form charge transfer complexes
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that similar compounds, such as 2-amino-1,3,4-thiadiazole, can act as bidentate ligands, coordinating through the nitrogen atom . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been reported to have potential anticancer activities, suggesting that they might affect pathways related to cell proliferation and survival .
Result of Action
Compounds with similar structures have been reported to have potential anticancer activities, suggesting that they might induce cell death or inhibit cell proliferation .
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2S4/c1-7-19-20-13(26-7)17-10(23)6-25-15-22-21-14(28-15)18-11(24)12-16-8-4-2-3-5-9(8)27-12/h2-5H,6H2,1H3,(H,17,20,23)(H,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILENWOSSPQDFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2448540.png)



![Methyl [2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2448546.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2448548.png)
![Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2448550.png)

![2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide](/img/structure/B2448554.png)
![2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448555.png)
